molecular formula C14H18ClN3O3S B1662889 Hydroxyfasudil Hydrochloride CAS No. 155558-32-0

Hydroxyfasudil Hydrochloride

Número de catálogo: B1662889
Número CAS: 155558-32-0
Peso molecular: 343.8 g/mol
Clave InChI: XWWFOUVDVJGNNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El hidrocloruro de HA 1100, también conocido como hidrocloruro de hidroxi-fasudil, es un potente inhibidor de la proteína quinasa asociada a Rho (ROCK). Es un metabolito activo permeable a las células del hidrocloruro de fasudil. Este compuesto es conocido por su inhibición selectiva, competitiva con ATP y reversible de ROCK1 y ROCK2, con valores de IC50 de 0,73 μM y 0,72 μM, respectivamente .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del hidrocloruro de HA 1100 implica la hidroxilación del hidrocloruro de fasudil. El proceso normalmente incluye el uso de reactivos y condiciones específicos para lograr la hidroxilación deseada. La ruta sintética detallada y las condiciones de reacción son propiedad y, a menudo, varían según el fabricante .

Métodos de Producción Industrial

La producción industrial del hidrocloruro de HA 1100 sigue protocolos estrictos para garantizar una alta pureza y rendimiento. El proceso implica la síntesis química a gran escala, la purificación y los pasos de cristalización. El compuesto se produce normalmente en forma de polvo y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Biochemical Reactivity Profile

Hydroxyfasudil hydrochloride primarily acts through enzyme inhibition and modulation of phosphorylation pathways . Key interactions include:

Rho-Associated Kinase (RK) Inhibition

  • Mechanism : Competitively inhibits RK by binding to its ATP-dependent catalytic domain, disrupting RhoA-RK signaling .

  • Reaction Effect :

    RK (active)+HydroxyfasudilRK-Hydroxyfasudil complex (inactive)\text{RK (active)} + \text{Hydroxyfasudil} \rightarrow \text{RK-Hydroxyfasudil complex (inactive)}
  • Functional Outcome :

    • Reduces phosphorylation of myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), reactivating MLCP .

    • Lowers myosin light chain (MLC₂₀) phosphorylation levels by 60–70% at 10 μmol/L .

Myosin Light Chain Phosphatase (MLCP) Activation

  • Dephosphorylation Reaction :

    MLC₂₀-PMLCP (reactivated)MLC₂₀+Pi\text{MLC₂₀-P} \xrightarrow{\text{MLCP (reactivated)}} \text{MLC₂₀} + P_i
  • Impact : Induces vasorelaxation in arterial smooth muscle by decreasing Ca²⁺ sensitivity .

ATP-Dependent Activity Modulation

  • ATP Concentration Influence :

    • Relaxation efficacy inversely correlates with ATP levels (e.g., 3 μmol/L hydroxyfasudil achieves 80% relaxation at 0.1 mmol/L ATP vs. 40% at 10 mmol/L ATP) .

    • Suggests competitive binding with ATP for RK’s catalytic site .

Quantitative Pharmacodynamic Data

ParameterValueConditionsSource
IC₅₀ for vasorelaxation5.1 ± 4.6 μmol/LRabbit basilar artery (ET-1 + KCl)
MLC₂₀ dephosphorylation60–70% reduction10 μmol/L hydroxyfasudil
ATP-dependent relaxation80% (0.1 mmol/L ATP) → 40% (10 mmol/L ATP)Permeabilized artery

Structural Determinants of Reactivity

  • Critical Functional Groups :

    • Isoquinoline sulfonamide moiety: Essential for RK binding .

    • Hydroxyl group at position 5: Enhances metabolic stability compared to fasudil .

Selectivity and Pathways

  • No Direct Effect on MLCK or PKC : Specific to RK inhibition at therapeutic concentrations (1–10 μmol/L) .

  • No Interaction with Ca²⁺ Channels : Vasorelaxation occurs without altering intracellular Ca²⁺ levels .

Clinical Implications

  • Therapeutic Use : Mitigates cerebral vasospasm post-subarachnoid hemorrhage by restoring MLCP activity .

  • Metabolic Advantage : As an active metabolite, hydroxyfasudil provides prolonged RK inhibition compared to fasudil .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Hydroxyfasudil has shown significant promise in protecting against neurotoxic effects associated with various anesthetic agents. A study demonstrated that hydroxyfasudil alleviates propofol-induced neurodegeneration in developing rat brains. The compound reduced the activation of RhoA and improved the expression of anti-apoptotic factors, thereby mitigating cognitive impairments linked to propofol exposure .

Case Study: Propofol-Induced Neurotoxicity

  • Objective: Assess the protective role of hydroxyfasudil against propofol-induced neuroapoptosis.
  • Findings: Hydroxyfasudil administration significantly improved learning and memory performance in treated rats compared to controls, suggesting its potential as a protective agent in pediatric anesthesia .

Treatment of Cerebral Vasospasm

Hydroxyfasudil is clinically used to treat cerebral vasospasm following subarachnoid hemorrhage. It has been shown to improve clinical outcomes by reducing the incidence of vasospasm and subsequent ischemic injury. A randomized trial indicated that hydroxyfasudil is as effective, if not more so, than nimodipine in preventing cerebral vasospasm .

Clinical Trial Overview

  • Participants: Patients with subarachnoid hemorrhage.
  • Results: Hydroxyfasudil treatment resulted in improved hemodynamic parameters and reduced complications associated with vasospasm .

Cardiovascular Applications

Hydroxyfasudil has been investigated for its effects on pulmonary hypertension and heart failure. A double-blind placebo-controlled trial assessed its impact on pulmonary arterial pressure and cardiac index (CI). Results indicated that hydroxyfasudil treatment led to significant improvements in these parameters compared to placebo .

Key Findings from Clinical Trials

ParameterHydroxyfasudil GroupPlacebo Group
Mean Pulmonary Arterial Pressure (PAP)LoweredHigher
Cardiac Index (CI)ImprovedNo change
Adverse EventsMildMild

Applications in Autoimmune Diseases

Research has also explored the potential of hydroxyfasudil in treating autoimmune conditions, such as experimental autoimmune encephalomyelitis (EAE). In animal models, hydroxyfasudil administration resulted in significant reductions in disease incidence and severity, indicating its therapeutic potential for multiple sclerosis and similar disorders .

Study on EAE

  • Method: Intraperitoneal and oral administration of hydroxyfasudil.
  • Outcome: Reduced leukocyte infiltration and demyelination were observed in treated mice compared to controls .

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of hydroxyfasudil has been characterized through various studies. An investigation comparing oral versus intravenous administration revealed that the absolute bioavailability of hydroxyfasudil after oral treatment was approximately 69% of that following intravenous administration. This finding supports the feasibility of oral formulations for future clinical applications .

Pharmacokinetic Data

Administration RoutePeak Concentration (µg/L)Bioavailability (%)
Oral111.669
Intravenous108.4-

Mecanismo De Acción

El hidrocloruro de HA 1100 ejerce sus efectos inhibiendo ROCK1 y ROCK2. Esta inhibición conduce a la modulación de diversos procesos celulares, incluida la contracción celular, la motilidad, la proliferación y la apoptosis. El compuesto aumenta los niveles de ARNm de la óxido nítrico sintasa endotelial (eNOS) y estimula la producción de óxido nítrico (NO), lo que contribuye a sus efectos vasodilatadores .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El hidrocloruro de HA 1100 es único por su alta selectividad y potencia como inhibidor de ROCK. Su capacidad para penetrar en las células y su inhibición reversible lo convierten en una herramienta valiosa en la investigación y en las posibles aplicaciones terapéuticas .

Actividad Biológica

Hydroxyfasudil hydrochloride, an active metabolite of fasudil, is a selective Rho-kinase (ROCK) inhibitor with significant therapeutic potential in various pathological conditions. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Hydroxyfasudil exerts its effects primarily by inhibiting the Rho-kinase pathway, which plays a crucial role in regulating smooth muscle contraction, cell migration, and cytoskeletal organization. The inhibition of ROCK leads to:

  • Vasodilation : Hydroxyfasudil induces relaxation of vascular smooth muscle by dephosphorylating myosin light chains, which is essential for muscle contraction.
  • Neuroprotection : It protects against neurodegeneration and cognitive impairments induced by anesthetics like propofol in developing brains by modulating apoptotic pathways.
  • Anti-inflammatory Effects : The compound reduces inflammatory responses in various tissues, including bladder and lung tissues.

1. Vasodilatory Effects

Hydroxyfasudil has been shown to relax precontracted vascular tissues effectively. In studies involving the rabbit basilar artery, it demonstrated concentration-dependent relaxation without significantly altering intracellular calcium levels. The IC50 for hydroxyfasudil was found to be approximately 5.1 µM .

2. Neuroprotective Properties

In a study focusing on the developing rat brain, hydroxyfasudil alleviated propofol-induced neurotoxicity. It decreased the expression of pro-apoptotic proteins (Bak, Bax, Bad) while increasing anti-apoptotic Bcl2 levels. Behavioral tests indicated improved cognitive function in hydroxyfasudil-treated rats compared to controls .

3. Bladder Dysfunction and Inflammation

In a model of HCl-induced cystitis in rats, hydroxyfasudil treatment improved bladder function and reduced histopathological changes associated with inflammation. Cystometric analysis revealed increased intercontraction intervals and decreased inflammatory cell infiltration .

Case Study 1: Neuroprotection in Pediatric Anesthesia

A study evaluated hydroxyfasudil's protective effects against propofol-induced neurotoxicity in pediatric patients. The findings suggested that hydroxyfasudil could mitigate cognitive impairments associated with anesthesia, supporting its potential use in pediatric medical procedures .

Case Study 2: Treatment of Cystitis

In a clinical setting, hydroxyfasudil was tested for its efficacy in treating bladder dysfunction due to chemical cystitis. Results showed significant improvement in bladder function and reduced inflammation markers, indicating its therapeutic promise for urological disorders .

Data Table: Biological Activities of Hydroxyfasudil

Biological Activity Mechanism Reference
VasodilationInhibition of ROCK leading to myosin light chain dephosphorylation
NeuroprotectionModulation of apoptotic pathways
Anti-inflammatoryReduction of inflammatory cell recruitment
Improved bladder functionEnhanced intercontraction intervals

Propiedades

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWFOUVDVJGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463911
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155558-32-0
Record name Hydroxyfasudil Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyfasudil monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyfasudil Hydrochloride
Reactant of Route 2
Hydroxyfasudil Hydrochloride
Reactant of Route 3
Hydroxyfasudil Hydrochloride
Reactant of Route 4
Hydroxyfasudil Hydrochloride
Reactant of Route 5
Hydroxyfasudil Hydrochloride
Reactant of Route 6
Reactant of Route 6
Hydroxyfasudil Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.